2-(2,4-dinitrophenoxy)benzoic acid
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Overview
Description
2-(2,4-Dinitrophenoxy)benzoic acid: is an organic compound with the molecular formula C13H8N2O7 It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dinitrophenoxy)benzoic acid typically involves the nitration of phenoxybenzoic acid. The process can be summarized as follows:
Nitration Reaction: Phenoxybenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the phenoxy ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dinitrophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(2,4-diaminophenoxy)benzoic acid.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: 2-(2,4-Diaminophenoxy)benzoic acid.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
Chemistry: 2-(2,4-Dinitrophenoxy)benzoic acid is used as a reagent in organic synthesis, particularly in the preparation of other nitro-substituted aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic benefits.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the nitro substitution pattern but lacks the benzoic acid moiety.
2,4-Dinitrobenzoic acid: Similar structure but without the phenoxy group.
2,4-Diaminophenoxybenzoic acid: A reduction product of 2-(2,4-dinitrophenoxy)benzoic acid.
Uniqueness: this compound is unique due to the combination of the benzoic acid and 2,4-dinitrophenoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
7504-64-5 |
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Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)9-3-1-2-4-11(9)22-12-6-5-8(14(18)19)7-10(12)15(20)21/h1-7H,(H,16,17) |
InChI Key |
GXWBOXHJWIENMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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